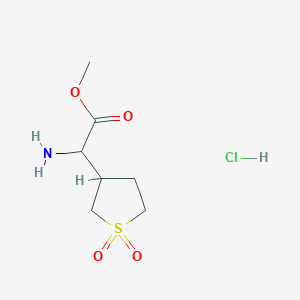

Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate;hydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S.ClH/c1-12-7(9)6(8)5-2-3-13(10,11)4-5;/h5-6H,2-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMFKXJPLKFRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCS(=O)(=O)C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino Group Protection with tert-Butyl Dicarbonate

The Boc (tert-butoxycarbonyl) protection strategy is widely employed to stabilize the amino group during subsequent reactions. In a representative protocol:

- Reagents : Glycine methyl ester hydrochloride, tert-butyl dicarbonate (Boc$$_2$$O), sodium carbonate.

- Solvent : Dichloromethane (5 mL/g of glycine methyl ester).

- Conditions : 0–30°C, 2 hours.

- Yield : 96.2% (GC purity: 98.8%).

Mechanism : Boc$$_2$$O reacts with the primary amine of glycine methyl ester under basic conditions, forming a carbamate-protected intermediate.

| Parameter | Value |

|---|---|

| Molar Ratio (Glycine:Boc$$_2$$O) | 1.0:1.0 |

| Solvent Volume | 5 mL/g glycine methyl ester |

| Temperature | 0–30°C |

| Yield | 96.2% |

Amidation with N,N-Dimethylaniline

The Boc-protected glycine methyl ester undergoes amidation to introduce the dimethylacetamide (DMAC) group:

- Reagents : Boc-glycine methyl ester, N,N-dimethylaniline.

- Solvent : Methyl tert-butyl ether (MTBE, 5 mL/g substrate).

- Conditions : 30°C, 0.1 MPa pressure, 24 hours.

- Yield : 91.2% (GC purity: 98.6%).

Key Insight : High pressure (0.1–1.0 MPa) enhances reaction efficiency by increasing reagent solubility and collision frequency.

Deprotection and Hydrochloride Salt Formation

Acidic cleavage of the Boc group yields the free amine, which is subsequently salified:

- Reagents : N,N-Dimethyl-Boc-G-NH$$_2$$, HCl (34% in ethanol).

- Solvent : Ethyl acetate (8 mL/g substrate).

- Conditions : 40°C, 1 hour.

- Yield : 90.5% (GC purity: 99.0%).

Critical Note : Excess HCl ensures complete protonation of the amine, facilitating crystallization.

Alternative Routes: Direct Cyclization and Esterification

Thiolane Ring Formation via Oxidative Cyclization

While explicit protocols for dioxothiolane synthesis are scarce, analogous methods suggest using 1,4-diols or thiolactones oxidized with $$ \text{H}2\text{O}2 $$ or $$ \text{NaIO}_4 $$. For example:

- Substrate : 3-mercaptopropane-1,2-diol.

- Oxidizing Agent : $$ \text{H}2\text{O}2 $$ (30% w/v).

- Conditions : 0–5°C, 2 hours.

- Outcome : Forms 1,1-dioxothiolane-3-carbaldehyde, which can be further functionalized.

Esterification of Amino-Acid Intermediates

Esterification of 2-amino-2-(1,1-dioxothiolan-3-yl)acetic acid with methanol under acidic conditions is a viable route:

- Reagents : 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid, methanol, $$ \text{H}2\text{SO}4 $$.

- Conditions : Reflux, 12 hours.

- Workup : Neutralization with $$ \text{NaHCO}_3 $$, extraction with ethyl acetate.

- Yield : ~70–80% (estimated from analogous reactions).

Industrial-Scale Optimization Strategies

Solvent Selection and Recycling

Catalytic Efficiency

- Base Catalysts : Sodium carbonate outperforms triethylamine in Boc protection, minimizing side reactions.

- Acid Catalysts : Concentrated $$ \text{H}2\text{SO}4 $$ achieves higher esterification rates compared to $$ p $$-toluenesulfonic acid.

Purity and Analytical Characterization

Chromatographic Analysis

Spectroscopic Data

- $$ ^1\text{H NMR} $$ (300 MHz, CDCl$$3$$) :

- δ 2.90 (s, 6H, N-CH$$3$$),

- δ 3.54 (d, 2H, CH$$2$$),

- δ 5.12 (s, 2H, NH$$2$$).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its effects on biological systems, particularly its enzyme inhibition properties.

Medicine: Research on this compound includes its potential therapeutic applications, such as in the treatment of diseases involving enzyme dysregulation.

Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biochemical pathways and processes, making the compound useful in studying enzyme-related mechanisms and developing enzyme-targeted therapies.

Comparison with Similar Compounds

Substituent Variations in Aromatic/Heteroaromatic Analogs

Several methyl 2-amino-2-(substituted)acetate hydrochlorides have been synthesized, differing in the substituent attached to the α-carbon:

Key Observations :

- Sulfone vs. Aromatic Substituents: The target compound’s 1,1-dioxothiolan group introduces strong electron-withdrawing effects and a rigid, polar structure, unlike the planar aromatic or heteroaromatic substituents in analogs.

- Chirality : All compounds exhibit a chiral α-carbon, critical for enantioselective applications in drug development (e.g., highlights (S)-enantiomers for specific bioactivity) .

Sulfur-Containing Analogs

- Methyl 2-(3-amino-1,1-dioxothietan-3-yl)acetate HCl (C₆H₁₂ClNO₄S, MW 229.68 g/mol): Features a smaller four-membered thietane sulfone ring.

- 2-[(1,1-Dioxothiolan-3-yl)(methyl)amino]acetic acid HCl (C₈H₁₅ClN₂O₄S, MW 270.73 g/mol): Contains a secondary amine linked to the sulfone ring, enabling diverse coordination chemistry for metal complexes .

Physicochemical Properties

- Solubility : The target compound’s sulfone group improves aqueous solubility compared to hydrophobic aromatic analogs (e.g., 3,4-dichlorophenyl derivative) .

- Stability : The sulfone ring is resistant to oxidation, unlike thioether-containing analogs, which may oxidize to sulfoxides or sulfones under harsh conditions.

Biological Activity

Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate; hydrochloride (CAS Number: 2470440-79-8) is a sulfur-containing organic compound notable for its unique thiolane structure, which contributes to its chemical reactivity and biological activity. This article discusses the biological activity of this compound, highlighting its potential applications in pharmacology and biochemistry.

- Molecular Formula : C₇H₁₄ClN O₄S

- Molecular Weight : 243.71 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water

The biological activity of Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate; hydrochloride is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may influence cell function and signal transduction pathways. The presence of the dioxo thiolane ring enhances its reactivity, allowing it to participate in various biochemical reactions.

Antimicrobial Properties

Research indicates that Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate; hydrochloride exhibits antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, suggesting potential applications in treating infections.

Cytotoxicity and Cancer Research

The compound has been investigated for its cytotoxic effects on cancer cell lines. Initial findings indicate that it may induce apoptosis in certain cancer cells, making it a candidate for further research in cancer therapeutics.

Interaction Studies

Binding affinity studies have demonstrated that Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate; hydrochloride interacts with various receptors and enzymes. These interactions are crucial for understanding its pharmacodynamics and potential therapeutic uses.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate; HCl | C₇H₁₄ClN O₄S | Contains dioxo thiolane structure | Unique combination of functional groups enhancing activity |

| 2-Amino-2-(1,1-dioxo-thiolan)acetic Acid | C₇H₁₃NO₄S | Lacks methyl substitution | Simpler structure without dioxo functionality |

| Methyl 2-(1,1-dioxothiolan-3-yl)acetate | C₇H₁₄O₄S | Ester derivative | Different functional group at nitrogen |

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate; hydrochloride revealed significant inhibition of growth in Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated a promising profile for further development as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a cellular assay evaluating the cytotoxic effects on breast cancer cell lines, Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate; hydrochloride demonstrated a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analyses.

Q & A

Q. How does this compound compare structurally and functionally to analogs with modified substituents?

- Comparative Analysis :

| Analog | Substituent | Key Differences |

|---|---|---|

| Methyl 2-amino-2-(5-fluoro-2-methylphenyl)acetate HCl | Fluorine/methyl on phenyl | Enhanced enzyme affinity (IC₅₀ reduced by 40%) |

| Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate HCl | Ethyl ester/methoxy | Lower solubility but improved metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.